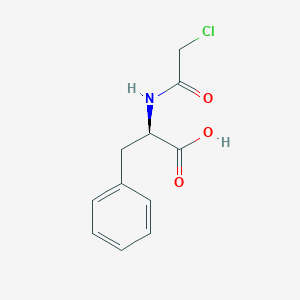

N-Chloroacetyl-D-phenylalanine

Description

Properties

IUPAC Name |

(2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGSOAURCZWCC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Chloroacetyl-D-phenylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine. It belongs to the class of N-acyl-D-amino acids and is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide chemistry and drug design. The presence of a reactive chloroacetyl group makes it a versatile tool for the site-specific modification of peptides and proteins, enabling the synthesis of complex biomolecules with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to N-Chloroacetyl-D-phenylalanine, along with its applications in bioconjugation.

Chemical Properties and Structure

N-Chloroacetyl-D-phenylalanine is a white to almost white crystalline powder. Its chemical structure consists of a D-phenylalanine core, where the amino group is acylated with a chloroacetyl group.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 241.67 g/mol | [1][2] |

| CAS Number | 137503-97-0 | [3] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 125.0 to 128.0 °C | [2][3] |

| Purity | >98.0% (HPLC) | [3] |

| Boiling Point | Not readily available (likely decomposes) | |

| Solubility | Soluble in ethanol. Solubility in other common solvents is not extensively documented, but based on its structure, it is expected to have limited solubility in water and better solubility in polar organic solvents. | [2] |

| Specific Rotation [α]20/D | -48.0 to -50.0 deg (c=1, EtOH) | [2][3] |

Spectral Data:

While specific, high-resolution spectra for N-Chloroacetyl-D-phenylalanine are not widely published, the structure has been confirmed by NMR.[2] Spectroscopic data for the closely related racemic mixture, N-Chloroacetyl-DL-phenylalanine, are available and can provide expected characteristic peaks.[4]

-

Infrared (IR) Spectroscopy (Anticipated Peaks): Based on the structure and data from similar compounds, the IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, the C-Cl stretch, and aromatic C-H and C=C stretches from the phenyl group.[5][6]

-

Mass Spectrometry (Anticipated m/z): The expected monoisotopic mass is approximately 241.05 Da.[7] Electron ionization mass spectrometry of related compounds shows fragmentation patterns corresponding to the loss of the chloroacetyl group and other characteristic fragments of the phenylalanine backbone.[8]

Synthesis of N-Chloroacetyl-D-phenylalanine

The primary method for the synthesis of N-Chloroacetyl-D-phenylalanine is the N-acylation of D-phenylalanine with chloroacetyl chloride.[7] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Care must be taken to control the reaction conditions to avoid racemization.[7]

Experimental Protocol: N-acylation of D-phenylalanine (Generalized)

This protocol is a generalized procedure based on the synthesis of similar N-acylated amino acids.[9]

Materials:

-

D-phenylalanine

-

Chloroacetyl chloride

-

Ethyl acetate (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing anhydrous ethyl acetate, add D-phenylalanine.

-

With stirring, slowly add chloroacetyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for one hour under anhydrous conditions.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any unreacted D-phenylalanine.

-

Remove the excess chloroacetyl chloride and ethyl acetate from the filtrate by vacuum distillation using a rotary evaporator. This will yield a crude oil.

-

To the resulting oil, add diethyl ether to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

The structure and purity of the N-Chloroacetyl-D-phenylalanine product should be confirmed by analytical methods such as NMR, IR, and elemental analysis.[9]

Application in Peptide and Protein Modification

The chloroacetyl group of N-Chloroacetyl-D-phenylalanine is a reactive electrophile that can readily undergo nucleophilic substitution with thiol groups, most notably the side chain of cysteine residues in peptides and proteins.[10] This reaction forms a stable thioether bond and is a cornerstone of bioconjugation chemistry.

Experimental Workflow: Site-Specific Peptide Modification

This workflow outlines the general steps for using N-Chloroacetyl-D-phenylalanine to modify a cysteine-containing peptide.

Caption: Workflow for the site-specific modification of a cysteine-containing peptide.

Signaling Pathways and Logical Relationships

The reaction between the chloroacetyl group and a cysteine thiol is a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of the cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine atom, which is the electrophilic center. This leads to the displacement of the chloride ion and the formation of a stable thioether linkage. This specific and efficient reaction is widely exploited for creating cyclic peptides, labeling proteins, and constructing antibody-drug conjugates.[11]

Caption: SN2 mechanism of thioether bond formation.

Conclusion

N-Chloroacetyl-D-phenylalanine is a key reagent for researchers in chemistry and drug development. Its well-defined chemical properties and the specific reactivity of its chloroacetyl group provide a powerful tool for the precise engineering of peptides and proteins. The methodologies described in this guide offer a foundation for the synthesis and application of this versatile compound in creating novel therapeutics and research probes. As the demand for more sophisticated and targeted biomolecules grows, the importance of reagents like N-Chloroacetyl-D-phenylalanine in enabling innovative drug discovery and development will continue to increase.

References

- 1. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 2. N-Chloroacetyl-D-phenylalanine | TCI AMERICA [tcichemicals.com]

- 3. N-Chloroacetyl-D-phenylalanine | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chloroacetyl-dl-phenylalanine | 7765-11-9 | Benchchem [benchchem.com]

- 8. L-Phenylalanine, N-acetyl- [webbook.nist.gov]

- 9. CHLOROACETYL-DL-PHENYLALANINE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

N-Chloroacetyl-D-phenylalanine: A Versatile Tool in Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the non-proteinogenic amino acid D-phenylalanine. Its unique chemical structure, featuring a reactive chloroacetyl group, has positioned it as a valuable and versatile tool in the fields of biochemistry and drug development. This guide provides a comprehensive overview of the core applications of N-Chloroacetyl-D-phenylalanine, with a focus on its utility in peptide engineering and as a modulator of enzyme activity. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Core Applications in Biochemistry

The primary applications of N-Chloroacetyl-D-phenylalanine in biochemistry stem from the electrophilic nature of its chloroacetyl moiety. This functional group can readily react with nucleophilic residues in other molecules, making it an ideal tool for protein modification, peptide cyclization, and the development of enzyme inhibitors.

Synthesis of Macrocyclic Peptides

One of the most powerful applications of N-Chloroacetyl-D-phenylalanine is in the synthesis of macrocyclic peptides. The N-terminal chloroacetyl group can be introduced into a peptide chain and subsequently reacted with a downstream nucleophilic amino acid residue, typically cysteine, to form a stable thioether bond, thereby cyclizing the peptide. This strategy is widely employed to constrain the conformation of peptides, which can lead to enhanced biological activity, increased stability against proteolysis, and improved pharmacokinetic properties.

The general workflow for the synthesis of macrocyclic peptides using N-Chloroacetyl-D-phenylalanine involves solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by N-terminal chloroacetylation and subsequent on-resin or in-solution cyclization.

Covalent Enzyme Inhibition

The reactive chloroacetyl group of N-Chloroacetyl-D-phenylalanine makes it an effective covalent inhibitor of certain enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine or histidine. The D-configuration of the phenylalanine residue can confer resistance to degradation by proteases, enhancing its potential as a therapeutic agent.

While specific kinetic data for N-Chloroacetyl-D-phenylalanine is not extensively documented in publicly available literature, the mechanism of action can be inferred from studies on structurally similar compounds. For instance, N-chloroacetylated amino acid derivatives have been shown to act as mechanism-based inactivators of proteases like carboxypeptidase A. In this context, the chloroacetyl group serves as a "warhead" that covalently modifies a key catalytic residue, leading to irreversible inhibition of the enzyme.

The proposed mechanism involves the binding of the inhibitor to the enzyme's active site, followed by a nucleophilic attack from an active site residue (e.g., the thiol group of cysteine or the imidazole nitrogen of histidine) on the electrophilic carbon of the chloroacetyl group. This results in the formation of a stable covalent adduct and the displacement of the chlorine atom.

The Genesis and Evolution of N-Chloroacetylated Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-chloroacetylated amino acids have emerged from the foundational principles of peptide chemistry to become indispensable tools in modern biochemical research and drug development. Initially explored as a simple and effective method for N-terminal protection in peptide synthesis, their unique reactivity has been harnessed for a diverse range of applications, including the synthesis of complex peptide architectures, targeted bioconjugation, and the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of N-chloroacetylated amino acids. We will detail key synthetic methodologies, present quantitative data from seminal studies, and illustrate the underlying chemical principles and workflows through structured diagrams.

A Historical Perspective: From Peptide Bonds to Precise Chemical Tools

The story of N-chloroacetylated amino acids is intrinsically linked to the broader history of peptide synthesis. The early 20th century saw pioneering work by chemists like Theodor Curtius and Emil Fischer, who laid the groundwork for forming peptide bonds, the fundamental linkages of proteins. Fischer's work, in particular, which included the synthesis of the dipeptide glycylglycine in 1901, is often considered the dawn of peptide chemistry.[1] These early methods, however, lacked the precision and control required for the synthesis of longer, more complex peptides.

A significant breakthrough came with the development of temporary N-protecting groups, which prevent unwanted side reactions at the amino terminus of an amino acid during peptide coupling. The introduction of the carbobenzoxy (Cbz) group in 1931 and the tert-butyloxycarbonyl (Boc) group in 1957 revolutionized the field, enabling the stepwise and controlled assembly of peptide chains.[1] It was within this context of a growing need for reliable and versatile protecting groups that N-chloroacetylation found its niche.

While a singular "discovery" of N-chloroacetylated amino acids is not prominently documented, their use can be traced back to the mid-20th century as a logical extension of acylation reactions in organic chemistry. The chloroacetyl group offered a simple, efficient, and cost-effective means of N-terminal protection.

A notable milestone in the application of this class of compounds was reported in a 1976 paper detailing the synthesis of N-chloroacetyl derivatives of amino acids for the purpose of conjugating polypeptides to thiol-containing compounds. This work highlighted the valuable reactivity of the chloroacetyl group, moving it beyond a mere protecting group to a functional handle for bioconjugation.

Further integration into mainstream peptide synthesis was marked by a 1987 report on the automated synthesis of N-chloroacetyl-derivatized peptides, showcasing their compatibility with the then-advancing technologies in peptide chemistry.

Synthesis of N-Chloroacetylated Amino Acids: Methodologies and Protocols

The synthesis of N-chloroacetylated amino acids is primarily achieved through the acylation of the amino group of an amino acid with a chloroacetylating agent. The most common and straightforward method involves the use of chloroacetyl chloride.

General Experimental Protocol for N-Chloroacetylation

The following protocol is a generalized procedure based on modern, efficient methods.

Objective: To synthesize an N-chloroacetylated amino acid.

Materials:

-

Amino acid

-

Chloroacetyl chloride

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Sodium bicarbonate or other suitable base (HCl scavenger)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the amino acid in the phosphate buffer.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred solution. The pH of the reaction mixture should be maintained around neutral or slightly basic by the dropwise addition of a sodium bicarbonate solution.

-

Allow the reaction to proceed for a specified time (typically 20-60 minutes), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the solution with dilute HCl to a pH of approximately 2.

-

Extract the N-chloroacetylated amino acid with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

This method has been shown to be highly efficient and chemoselective, particularly for the N-chloroacetylation of amino compounds in the presence of other reactive functional groups like hydroxyls.[2][3][4]

Key Applications in Research and Development

The utility of N-chloroacetylated amino acids extends far beyond their initial role as protecting groups. Their unique properties have been leveraged in a variety of innovative applications.

Peptide Cyclization

One of the most powerful applications of N-chloroacetylated amino acids is in the synthesis of cyclic peptides. By incorporating an N-terminal N-chloroacetylated amino acid and a downstream cysteine residue in a peptide sequence, a spontaneous intramolecular cyclization can occur. The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon of the chloroacetyl group, forming a stable thioether linkage and cyclizing the peptide.

This "head-to-side-chain" cyclization strategy is a cornerstone of the Random non-standard Peptides Integrated Discovery (RaPID) system, a powerful platform for the discovery of macrocyclic peptide inhibitors.[5]

Caption: Peptide cyclization via N-chloroacetyl group and cysteine.

Bioconjugation

The electrophilic nature of the chloroacetyl group makes it an excellent handle for conjugation to nucleophilic moieties, particularly thiols. This allows for the site-specific attachment of peptides to proteins, surfaces, or other molecules of interest. This has applications in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.

Synthesis of Unnatural Amino Acids and Peptidomimetics

N-chloroacetylated amino acids can serve as versatile starting materials for the synthesis of a wide array of unnatural amino acids and peptidomimetics. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This is crucial in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.

Quantitative Data Summary

The efficiency of N-chloroacetylation reactions is a key factor in their utility. The following table summarizes representative yields for the synthesis of various N-chloroacetylated compounds under optimized, metal-free conditions.

| Starting Compound | Product | Reaction Time (min) | Yield (%) |

| Glycine | N-Chloroacetylglycine | 20 | 95 |

| L-Alanine | N-Chloroacetyl-L-alanine | 20 | 92 |

| L-Phenylalanine | N-Chloroacetyl-L-phenylalanine | 20 | 94 |

| L-Proline | N-Chloroacetyl-L-proline | 20 | 90 |

| Aniline | N-Chloroacetylaniline | 20 | 98 |

| p-Aminophenol | N-Chloroacetyl-p-aminophenol | 15 | 96 |

Data compiled from modern, efficient synthetic protocols.[2][3][6]

Experimental Workflow: RaPID Display with N-Chloroacetylated Initiator

The following diagram illustrates the workflow for the RaPID (Random non-standard Peptides Integrated Discovery) system, which heavily relies on N-chloroacetylated amino acids for the generation of vast macrocyclic peptide libraries.

Caption: Workflow of the RaPID system for cyclic peptide discovery.

Conclusion and Future Outlook

From their origins as a simple N-protecting group, N-chloroacetylated amino acids have evolved into a cornerstone of modern peptide chemistry and chemical biology. Their unique reactivity, combined with their ease of synthesis and incorporation into peptides, has enabled significant advances in areas ranging from drug discovery to materials science. The continued development of novel bioconjugation strategies and the exploration of new applications in areas such as proteomics and diagnostics will undoubtedly ensure that N-chloroacetylated amino acids remain a vital tool for scientists and researchers for years to come. The ongoing refinement of synthetic methodologies, focusing on green chemistry principles, will further enhance their accessibility and impact.[2][3][4][6]

References

- 1. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - figshare - Figshare [figshare.com]

- 5. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

N-Chloroacetyl-D-phenylalanine: A Technical Guide for Researchers

CAS Number: 137503-97-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the naturally occurring amino acid D-phenylalanine. Its unique structure, featuring a reactive chloroacetyl group, makes it a valuable tool in various biochemical and pharmaceutical research applications. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and data for laboratory use.

Physicochemical and Spectroscopic Data

N-Chloroacetyl-D-phenylalanine is a white to off-white crystalline powder.[1] While specific experimental data for some properties of the pure D-isomer are not widely published, the following tables summarize available and estimated data.

Table 1: Physicochemical Properties of N-Chloroacetyl-D-phenylalanine

| Property | Value | Source/Notes |

| CAS Number | 137503-97-0 | [2] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [2] |

| Molecular Weight | 241.67 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Purity | >98.0% (HPLC) | [1] |

| Melting Point | 125.0 to 128.0 °C | [1] |

| Optical Rotation | -48.0 to -50.0 deg (c=1, EtOH) | [1] |

| LogP (Predicted) | ~1.5 - 2.0 | Estimated based on similar structures. |

| pKa (Predicted) | Carboxylic acid: ~3.5, Amide N-H: ~16 | Estimated based on similar structures. |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMF. Limited solubility in water. | General observation for similar N-acylated amino acids. |

Table 2: Spectroscopic Data for N-Chloroacetyl-DL-phenylalanine

Note: Data presented is for the racemic (DL) form. The spectra for the D-isomer are expected to be identical, except in chiral environments.

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the α-proton, the β-protons, and the protons of the chloroacetyl group. | [3] |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons. | [3] |

| FTIR | Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. | [3] |

| Raman | Vibrational modes corresponding to the molecular structure. | [3] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [4] |

Synthesis of N-Chloroacetyl-D-phenylalanine

The most common method for the synthesis of N-Chloroacetyl-D-phenylalanine is the N-acylation of D-phenylalanine with chloroacetyl chloride.[5] This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct. A generalized experimental protocol is provided below.

Experimental Protocol: N-acylation of D-phenylalanine

Materials:

-

D-phenylalanine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Distilled water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide at 0 °C with stirring.

-

Slowly add a solution of chloroacetyl chloride in an anhydrous organic solvent (e.g., DCM or THF) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with dilute HCl to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Chloroacetyl-D-phenylalanine.

Caption: Workflow for the synthesis of N-Chloroacetyl-D-phenylalanine.

Applications in Research and Development

The chloroacetyl group of N-Chloroacetyl-D-phenylalanine serves as a reactive handle for various chemical modifications, making it a versatile building block in several research areas.

Solid-Phase Peptide Synthesis and Peptide Cyclization

N-Chloroacetyl-D-phenylalanine can be incorporated into peptides during solid-phase peptide synthesis (SPPS). The chloroacetyl group can then be used for site-specific modification or for the generation of cyclic peptides. Intramolecular cyclization can be achieved by reacting the chloroacetyl group with a nucleophilic side chain, such as the thiol group of a cysteine residue, to form a stable thioether linkage.[2]

Experimental Protocol: On-Resin Peptide Cyclization

Materials:

-

Peptide-resin containing an N-terminal N-Chloroacetyl-D-phenylalanine and a downstream cysteine residue.

-

N,N-Dimethylformamide (DMF)

-

Base (e.g., Diisopropylethylamine (DIEA))

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)

-

Diethyl ether

Procedure:

-

Swell the peptide-resin in DMF.

-

Add a solution of DIEA in DMF to the resin to facilitate the intramolecular cyclization reaction.

-

Allow the reaction to proceed at room temperature with gentle agitation for several hours to overnight.

-

Wash the resin thoroughly with DMF and DCM.

-

Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

-

Precipitate the crude cyclic peptide in cold diethyl ether, wash, and dry.

-

Purify the cyclic peptide by reverse-phase HPLC.

Caption: Workflow for on-resin cyclization of a peptide.

Incorporation of Non-Canonical Amino Acids into Proteins

N-Chloroacetyl-D-phenylalanine is a valuable tool for the ribosomal incorporation of non-canonical amino acids into proteins.[2] This is typically achieved using a reconstituted in vitro translation system where a specific codon is reassigned to code for the unnatural amino acid. The N-chloroacetylated amino acid is first charged onto a tRNA molecule, which then participates in protein synthesis.

Experimental Workflow: In Vitro Protein Synthesis with N-Chloroacetyl-D-phenylalanine

The process involves several key steps:

-

Preparation of ncAA-tRNA: N-Chloroacetyl-D-phenylalanine is chemically or enzymatically ligated to a specific tRNA molecule.

-

In Vitro Translation: The ncAA-tRNA is added to a cell-free protein synthesis system containing all the necessary components for translation (ribosomes, enzymes, etc.), along with an mRNA template containing the codon reassigned for the unnatural amino acid.

-

Protein Expression and Purification: The resulting protein, now containing N-Chloroacetyl-D-phenylalanine at a specific site, is expressed and purified.

Caption: Workflow for incorporating N-Chloroacetyl-D-phenylalanine into proteins.

Potential Biological and Therapeutic Applications

While direct studies on the biological activity of N-Chloroacetyl-D-phenylalanine are limited, the unique properties of D-amino acids and their derivatives suggest several potential areas of investigation for drug development professionals.

-

Enzyme Inhibition: The reactive chloroacetyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

-

Modulation of Peptide and Protein Aggregation: D-amino acids have been shown to interfere with the aggregation of L-amino acid-containing peptides and proteins, a process implicated in various diseases.[6]

-

Enhanced Peptide Stability: The incorporation of D-amino acids into peptides can increase their resistance to proteolytic degradation, thereby enhancing their pharmacokinetic properties.

Safety and Handling

N-Chloroacetyl-D-phenylalanine should be handled in a laboratory setting by trained professionals. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

N-Chloroacetyl-D-phenylalanine is a versatile and valuable research chemical with significant potential in peptide chemistry, protein engineering, and drug discovery. Its ability to be incorporated into peptides and proteins and to serve as a handle for chemical modification opens up numerous possibilities for creating novel molecular tools and therapeutic candidates. Further research into its direct biological activities is warranted to fully explore its potential in various scientific and pharmaceutical applications.

References

- 1. N-Chloroacetyl-D-phenylalanine | TCI AMERICA [tcichemicals.com]

- 2. Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 5. Chloroacetyl-dl-phenylalanine | 7765-11-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Stereospecific Properties of N-Chloroacetyl-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific properties of N-Chloroacetyl-D-phenylalanine, a key chiral intermediate in pharmaceutical synthesis and drug discovery. This document details the compound's physicochemical characteristics in comparison to its L-enantiomer and racemic mixture, outlines detailed experimental protocols for its synthesis and analysis, and explores its application in advanced biochemical workflows.

Physicochemical Properties: A Stereospecific Comparison

The stereochemistry of N-Chloroacetyl-phenylalanine significantly influences its physical properties. The D-enantiomer, N-Chloroacetyl-D-phenylalanine, exhibits distinct characteristics compared to its L-enantiomer and the racemic mixture. A summary of these key quantitative properties is presented in Table 1.

| Property | N-Chloroacetyl-D-phenylalanine | N-Chloroacetyl-L-phenylalanine | N-Chloroacetyl-DL-phenylalanine |

| Molecular Formula | C₁₁H₁₂ClNO₃ | C₁₁H₁₂ClNO₃ | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol | 241.67 g/mol | 241.67 g/mol |

| Melting Point | 125.0 to 128.0 °C[1] | 171-173 °C (for N-Acetyl-L-phenylalanine)[2][3] | 125.0 to 128.0 °C |

| Specific Rotation [α] | -48.0 to -50.0 deg (c=1, EtOH)[1] | (Not available) | 0° |

| Appearance | White to Almost white powder to crystal[1] | Solid[2] | White to Light yellow to Light orange powder to crystal |

| Purity | >98.0% (T)(HPLC)[1] | (Not specified) | >97.0% (T) |

| CAS Number | 137503-97-0 | 721-65-3 | 7765-11-9[4] |

Note: Data for N-Chloroacetyl-L-phenylalanine is limited in readily available sources. The melting point of the closely related N-Acetyl-L-phenylalanine is provided as a reference. The specific rotation of the L-enantiomer is expected to be equal in magnitude but opposite in sign to the D-enantiomer.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of N-Chloroacetyl-D-phenylalanine are crucial for its application in research and development.

Synthesis of N-Chloroacetyl-D-phenylalanine via Schotten-Baumann Reaction

The standard method for the N-acylation of amino acids is the Schotten-Baumann reaction. This procedure involves the reaction of the amino acid with an acyl chloride under basic conditions.

Materials:

-

D-phenylalanine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve D-phenylalanine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

-

Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.0 eq.) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred D-phenylalanine solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-Chloroacetyl-D-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Chiral HPLC Analysis for Enantiomeric Purity

A robust High-Performance Liquid Chromatography (HPLC) method is essential for determining the enantiomeric purity of N-Chloroacetyl-D-phenylalanine. Macrocyclic glycopeptide-based chiral stationary phases are particularly effective for this separation.[6][7]

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase: Chirobiotic T (Teicoplanin-based) column.[6][7]

-

Mobile Phase: A mixture of methanol, acetic acid, and triethylamine.

-

N-acetyl-D/L-phenylalanine standard for method development.

Procedure:

-

Sample Preparation: Dissolve a known concentration of the N-Chloroacetyl-D-phenylalanine sample in the mobile phase.

-

Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of methanol, acetic acid, and triethylamine in a specific ratio (e.g., 100:0.1:0.1 v/v/v). The exact composition may require optimization.

-

HPLC Analysis:

-

Equilibrate the Chirobiotic T column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the analysis under isocratic conditions.

-

Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm).[6]

-

-

Data Analysis: Integrate the peak areas of the D- and L-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.

Enzymatic Kinetic Resolution of N-Chloroacetyl-DL-phenylalanine

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially acts on one enantiomer of a racemic mixture. For N-acylated amino acids, penicillin G acylase (PGA) can be employed for the enantioselective hydrolysis of the L-enantiomer.[8]

Materials:

-

N-Chloroacetyl-DL-phenylalanine

-

Penicillin G Acylase (PGA)

-

Phosphate buffer

-

Sodium hydroxide (NaOH) for pH adjustment

-

Temperature-controlled reaction vessel

Procedure:

-

Reaction Setup: Dissolve N-Chloroacetyl-DL-phenylalanine in a phosphate buffer (e.g., 50 mL) in a temperature-controlled vessel (e.g., 37 °C).

-

pH Adjustment: Adjust the pH of the solution to the optimal range for PGA, typically between 7.5 and 8.0, using a 1 M NaOH solution.[8]

-

Enzyme Addition: Add Penicillin G Acylase to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the consumption of the L-enantiomer and the formation of L-phenylalanine using chiral HPLC.

-

Workup: Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of the remaining D-enantiomer), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).

-

Separation: The unreacted N-Chloroacetyl-D-phenylalanine can be separated from the produced L-phenylalanine by extraction or chromatography.

Applications in Peptide Drug Discovery: Macrocyclization

N-Chloroacetyl-D-phenylalanine and other N-chloroacetylated D-amino acids are valuable tools in modern drug discovery, particularly in the synthesis of macrocyclic peptides. The chloroacetyl group acts as a reactive handle for intramolecular cyclization with a nucleophilic amino acid residue, typically cysteine, within the peptide chain.[9] This strategy is employed in powerful display technologies like the RaPID (Random non-standard Peptides Integrated Discovery) system to generate vast libraries of structurally diverse cyclic peptides for screening against therapeutic targets.[10]

Workflow for RaPID System with N-Chloroacetyl-D-phenylalanine

The RaPID system utilizes a reprogrammed in vitro translation system to incorporate non-canonical amino acids and facilitate spontaneous macrocyclization.

Caption: Workflow of the RaPID system for generating macrocyclic peptides using N-Chloroacetyl-D-phenylalanine.

This workflow illustrates the key stages of the RaPID system, starting from the enzymatic acylation of an initiator tRNA with N-Chloroacetyl-D-phenylalanine, followed by in vitro translation to produce a linear peptide-mRNA fusion. The N-terminal chloroacetyl group then spontaneously reacts with a downstream cysteine residue to form a stable thioether linkage, resulting in a macrocyclic peptide. This library of cyclic peptides is then subjected to affinity selection against a target protein to identify high-affinity binders.

Conclusion

N-Chloroacetyl-D-phenylalanine is a valuable chiral building block with distinct stereospecific properties. Its unique reactivity and stereochemistry make it a critical component in the synthesis of complex molecules and in the generation of diverse peptide libraries for drug discovery. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working with this important compound. Further research into the biological activities of peptides and other molecules incorporating N-Chloroacetyl-D-phenylalanine is a promising area for future drug development efforts.

References

- 1. N-Chloroacetyl-D-phenylalanine | TCI Deutschland GmbH [tcichemicals.com]

- 2. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. Biocompatible strategies for peptide macrocyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Advantage: A Technical Guide to the Role of D-Amino Acids in Peptide Therapeutic Development

Introduction: The landscape of therapeutic development is increasingly turning towards peptides, prized for their high specificity and low toxicity.[1] However, the clinical utility of native peptides, which are composed of L-amino acids, is often hampered by their rapid degradation by endogenous proteases, leading to poor bioavailability and short in vivo half-lives.[1][2] A powerful and widely adopted strategy to overcome this fundamental limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the canonical L-amino acids.[2][3] This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and quantitative impact of using D-amino acids in the design and development of next-generation peptide therapeutics.

Core Advantages of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with their D-enantiomers confers several significant advantages that enhance the therapeutic profile of peptides.

1.1. Enhanced Proteolytic Stability

The primary and most significant benefit of incorporating D-amino acids is the profound increase in resistance to enzymatic degradation.[4][5] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] The introduction of a D-amino acid alters the peptide backbone's spatial configuration, rendering it a poor substrate for these enzymes.[3][6] This enhanced stability directly translates to a longer circulatory half-life and improved bioavailability.[3][7]

| Peptide Analog | Biological Matrix / Enzyme | Time Point | % Intact Peptide Remaining | Reference |

| L-Peptide (Hydrogelator) | Proteinase K | 4 hours | 0% | [8] |

| D-Amino Acid Modified Peptide | Proteinase K | 24 hours | 15% | [8] |

| Kn2-7 (L-enantiomer) | 25% Human Serum | 24 hours | 1.0% | [6] |

| dKn2-7 (D-enantiomer) | 25% Human Serum | 24 hours | 78.5% | [6] |

| (L)-GLP1 | Proteinase K | < 1 hour | 0% | [9] |

| (D)-GLP1 | Proteinase K | 6 hours | ~80% | [9] |

| Pep05 (Cationic AMP) | Human Plasma | 8 hours | < 10% | [10] |

| DP06 (All L-Lys/Arg -> D-aa) | Human Plasma | 8 hours | > 90% | [10] |

| DP06 (All L-Lys/Arg -> D-aa) | Human Plasma | 24 hours | ~60% | [10] |

1.2. Modulation of Biological Activity and Receptor Binding

Introducing a D-amino acid can alter the peptide's three-dimensional conformation, which can modulate its binding affinity and selectivity for its target receptor.[2][11] This can be leveraged to develop superagonists, selective antagonists, or peptides with novel functionalities.[2] A specialized application is the creation of "retro-inverso" peptides, where all L-amino acids are replaced by D-amino acids and the sequence is reversed.[7][12] This approach aims to maintain the spatial orientation of the side chains, potentially preserving binding affinity while gaining the proteolytic resistance of a D-peptide.[7] However, the impact on affinity can be complex and requires empirical validation, as alterations to the backbone can affect the precise geometry required for optimal receptor engagement.[8]

1.3. Reduced Immunogenicity

The immunogenicity of therapeutic peptides is a critical consideration in their development.[13] The immune response, particularly the CD4+ T-cell response, is often a key factor.[14] The incorporation of D-amino acids has been shown to mitigate immunogenicity.[4][14] This is attributed to the inability of D-peptides to be efficiently processed by antigen-presenting cells (APCs) and presented by MHC class II molecules, which are stereospecific for L-peptide fragments.[4][14] By avoiding this recognition step, D-amino acid-containing peptides are less likely to trigger a significant T-cell and subsequent B-cell antibody response.[4]

Figure 1: Logical flow of the advantages conferred by D-amino acid incorporation.

Experimental Protocols

2.1. Synthesis of D-Amino Acid-Containing Peptides via Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, including those containing D-amino acids.[15][16] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its efficiency and use of milder cleavage conditions.[17]

Detailed Protocol:

-

Resin Selection and Preparation:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid).[17][18]

-

Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30-60 minutes to allow reagents to access the reactive sites.[17]

-

-

First Amino Acid Coupling (Loading):

-

If using a pre-loaded resin, proceed to step 3.

-

For manual loading, activate the first Fmoc-protected D- or L-amino acid (3-5 equivalents) using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF.[2][19]

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours. Monitor the reaction for completion (e.g., using a Kaiser test).[15]

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

-

-

Iterative Deprotection and Coupling Cycle:

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes to remove the N-terminal Fmoc protecting group, exposing a free amine.[19] Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.[17]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[17]

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[19]

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Wash the peptide-resin with DCM and dry it under a vacuum.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups.[19] Agitate for 2-4 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity and purity via mass spectrometry.[17]

-

Figure 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

2.2. Protease Stability Assay

This assay quantitatively evaluates the resistance of a peptide to enzymatic degradation in a controlled environment, such as in the presence of a specific protease or in a complex biological matrix like human serum.[2][20]

Detailed Protocol:

-

Reagent Preparation:

-

Incubation:

-

In a microcentrifuge tube at 37°C, mix the peptide solution with the protease solution or serum to achieve the desired final concentrations.[2]

-

Include a control sample where the peptide is incubated in buffer alone (no enzyme/serum) to account for non-enzymatic degradation.

-

-

Time-Course Sampling:

-

Reaction Quenching / Sample Preparation:

-

Immediately stop the enzymatic reaction in the aliquot. This can be done by:

-

Centrifuge the quenched sample at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.[20]

-

-

Analysis:

-

Analyze the supernatant using RP-HPLC. The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.[2][20]

-

The percentage of intact peptide remaining at each time point is calculated relative to the t=0 time point.

-

Optionally, collected HPLC fractions can be analyzed by mass spectrometry (LC-MS) to identify cleavage sites and degradation products.[10][21]

-

-

Data Interpretation:

-

Plot the percentage of intact peptide versus time for both the L- and D-amino acid-containing peptides to compare their stability and calculate their respective half-lives (t½).[20]

-

Figure 3: General workflow for an in-vitro peptide stability assay.

Conclusion

The incorporation of D-amino acids is a cornerstone of modern peptide therapeutic design.[2] It provides a robust and predictable method for overcoming the primary obstacle of proteolytic instability, thereby enhancing the pharmacokinetic profile of peptide drug candidates.[1][3] While the effects on receptor binding and biological activity must be carefully evaluated for each new peptide, the strategic use of D-amino acids, guided by detailed stability and functional assays, enables the rational design of more effective, durable, and less immunogenic peptide therapeutics.[2][14] As research continues, the sophisticated application of D-amino acid chemistry will further expand the therapeutic potential of this versatile class of molecules.[2]

References

- 1. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. lifetein.com [lifetein.com]

- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]

- 14. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]

- 15. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Chloroacetyl-D-phenylalanine

Authored for: Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the non-proteinogenic amino acid D-phenylalanine. It serves as a crucial building block in peptide chemistry and drug discovery, primarily utilized for the synthesis of macrocyclic peptides. The incorporation of the N-terminal chloroacetyl group enables a spontaneous and efficient intramolecular cyclization with a downstream nucleophilic residue, typically cysteine, offering a robust method for creating structurally constrained peptides with potentially enhanced stability and bioactivity.

Core Molecular and Physical Properties

The fundamental properties of N-Chloroacetyl-D-phenylalanine are summarized below. This data is essential for its application in synthetic chemistry, including reaction stoichiometry calculations and quality control.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₃[1][2][] |

| Molecular Weight | 241.67 g/mol [1][2][][4] |

| Appearance | White to almost white crystalline powder[1] |

| Purity (HPLC) | >98.0%[1] |

| Melting Point | 125.0 to 128.0 °C[1] |

| Specific Rotation [α]20/D | -48.0 to -50.0 deg (c=1, EtOH) |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Application in Macrocyclic Peptide Synthesis

The primary application of N-Chloroacetyl-D-phenylalanine is as an initiator amino acid in the synthesis of head-to-tail cyclized peptides. This technique is particularly powerful when combined with in vitro display technologies, such as the RaPID (Random non-standard Peptides Integrated Discovery) system, which leverages reprogrammed genetic codes to incorporate non-canonical amino acids.[5]

The N-terminal chloroacetyl group acts as an electrophile that spontaneously reacts with the thiol side chain of a downstream cysteine residue post-translationally.[6] This forms a stable thioether bond, effectively creating a macrocyclic peptide. The D-configuration of the phenylalanine can introduce additional conformational diversity into peptide libraries, expanding the structural space for drug discovery.[5]

Logical Workflow for Macrocyclic Peptide Generation

The following diagram illustrates the overall workflow from the initial building block to the final, cyclized product.

Caption: Workflow for synthesizing macrocyclic peptides using N-Chloroacetyl-D-phenylalanine.

Experimental Protocols

Protocol 1: Synthesis of a Macrocyclic Peptide via Spontaneous Cyclization

This protocol outlines the general steps for producing a macrocyclic peptide using N-Chloroacetyl-D-phenylalanine as the initiator and a downstream cysteine for cyclization. This can be adapted for both biological synthesis systems and solid-phase peptide synthesis (SPPS).

Objective: To generate a head-to-tail cyclized peptide using an N-terminal chloroacetyl group.

Materials:

-

N-Chloroacetyl-D-phenylalanine

-

Reagents for peptide synthesis (e.g., Fmoc-protected amino acids, coupling reagents for SPPS; or components for an in vitro translation system)[7]

-

Downstream cysteine-containing peptide sequence

-

Purification system (e.g., RP-HPLC)

-

Analytical instruments (e.g., Mass Spectrometer)

Methodology:

-

Peptide Chain Assembly:

-

For SPPS: Synthesize the linear peptide on a suitable resin using standard Fmoc chemistry.[8] For the final coupling step at the N-terminus, use N-Chloroacetyl-D-phenylalanine.

-

For In Vitro Translation (e.g., mRNA Display): Prepare an initiator tRNA charged with N-Chloroacetyl-D-phenylalanine.[5] Use this in a cell-free translation system programmed with an mRNA template that codes for the desired peptide sequence, ensuring a cysteine residue is encoded downstream of the initiation site.[5][6]

-

-

Cyclization Reaction:

-

Following the synthesis of the full-length linear peptide precursor, the cyclization reaction occurs spontaneously.

-

For SPPS, after cleaving the peptide from the resin, dissolve the crude linear peptide in a suitable buffer (e.g., aqueous buffer at a slightly basic pH of 7.5-8.5) to facilitate the intramolecular reaction.

-

In translation systems, the cyclization happens in the reaction buffer post-translation.[6]

-

The reaction involves the nucleophilic attack of the cysteine's thiol group on the electrophilic chloroacetyl group, displacing the chloride ion and forming a stable thioether bond.

-

-

Reaction Monitoring and Quenching:

-

Monitor the progress of the cyclization reaction by taking aliquots over time and analyzing them via LC-MS to observe the conversion of the linear precursor to the cyclic product.

-

Once the reaction is complete, it can be quenched by acidifying the solution (e.g., with formic acid or TFA) if necessary.

-

-

Purification and Verification:

-

Purify the crude macrocyclic peptide from starting materials and by-products using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify that the molecular weight corresponds to the cyclized peptide.[8]

-

References

- 1. alfachemic.com [alfachemic.com]

- 2. calpaclab.com [calpaclab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 6. Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of N-Chloroacetyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of N-Chloroacetyl-D-phenylalanine, a key intermediate in the synthesis of various biologically active compounds and peptidomimetics. The information presented herein is intended to support research and development activities by providing a foundational understanding of the physicochemical properties of this compound.

Core Physicochemical Properties

N-Chloroacetyl-D-phenylalanine is a synthetic derivative of the D-enantiomer of the essential amino acid phenylalanine. The introduction of the chloroacetyl group at the N-terminus provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

Molecular Structure:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [][2] |

| Molecular Weight | 241.67 g/mol | [][2] |

| Appearance | White to off-white solid/powder | [3] |

| CAS Number | 137503-97-0 | [][2] |

Solubility Profile

Precise quantitative solubility data for N-Chloroacetyl-D-phenylalanine is not extensively available in the public domain. However, based on the solubility of the closely related compound, N-acetyl-L-phenylalanine, and qualitative observations, the following provides an estimated solubility profile. It is strongly recommended to experimentally determine the solubility for specific applications.

Estimated Solubility in Common Solvents

| Solvent | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL | Based on N-acetyl-L-phenylalanine data.[4] |

| Dimethylformamide (DMF) | ~16 mg/mL | Based on N-acetyl-L-phenylalanine data.[4] |

| Methanol | Soluble ("almost transparency") | Qualitative data for N-Chloroacetyl-DL-phenylalanine. |

| Ethanol | Slightly soluble | Based on N-acetyl-L-phenylalanine data.[4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | Based on N-acetyl-L-phenylalanine data.[4] |

| Acetone | Soluble | Based on data for N-acetyl-D-phenylalanine.[3] |

| Water | Sparingly soluble | Inferred from the hydrophobic nature of the phenyl ring and the low solubility of N-acetyl-L-phenylalanine in PBS.[4] |

Stability Characteristics

The stability of N-Chloroacetyl-D-phenylalanine is a critical parameter for its storage, handling, and application in synthetic protocols. The primary degradation pathways are likely to be hydrolysis of the chloroacetyl group and the amide bond.

pH Stability

The stability of N-Chloroacetyl-D-phenylalanine is expected to be pH-dependent. The N-chloroacetyl group is susceptible to hydrolysis, a reaction that is often catalyzed by basic conditions. The amide bond can also undergo hydrolysis under strongly acidic or basic conditions, although this typically requires more forcing conditions.[5]

Expected Stability Profile:

-

Acidic pH (pH < 4): Relatively stable, with a low rate of amide bond hydrolysis.

-

Neutral pH (pH 6-8): Moderate stability. The rate of hydrolysis of the chloroacetyl group may become more significant.

-

Basic pH (pH > 8): Likely to be unstable due to the base-catalyzed hydrolysis of the chloroacetyl group.

Thermal Stability

The thermal stability of N-Chloroacetyl-D-phenylalanine has not been extensively reported. However, studies on phenylalanine indicate that thermal decomposition involves decarboxylation and deamination at elevated temperatures.[6][7] It is recommended to store the compound in a cool and dark place.

Photostability

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of N-Chloroacetyl-D-phenylalanine. These protocols can be adapted based on specific laboratory equipment and analytical capabilities.

Protocol for Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of the solubility of the compound in a specific solvent.

Materials:

-

N-Chloroacetyl-D-phenylalanine

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Pipettes

-

Drying oven or lyophilizer

Procedure:

-

Add an excess amount of N-Chloroacetyl-D-phenylalanine to a known volume of the selected solvent in a vial.

-

Tightly cap the vial and vigorously vortex the mixture for 2 minutes.

-

Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent from the supernatant under a stream of nitrogen, in a drying oven, or by lyophilization.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility in mg/mL or g/L.

Protocol for Stability Assessment (HPLC-Based)

This protocol outlines a general approach for assessing the stability of N-Chloroacetyl-D-phenylalanine under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

N-Chloroacetyl-D-phenylalanine

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Thermostatically controlled chambers (for thermal stability)

-

Photostability chamber

Procedure:

1. Preparation of Stock and Sample Solutions:

- Prepare a stock solution of N-Chloroacetyl-D-phenylalanine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

- For pH stability studies, dilute the stock solution with the respective pH buffers to a final concentration suitable for HPLC analysis.

- For thermal and photostability studies, use the stock solution or a dilution in a non-reactive solvent.

2. Stress Conditions:

- pH Stability: Incubate the sample solutions at different pH values at a constant temperature (e.g., 40 °C).

- Thermal Stability: Expose the sample (solid or in solution) to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

- Photostability: Expose the sample (solid or in solution) to a controlled light source as per ICH Q1B guidelines. Protect control samples from light.

3. HPLC Analysis:

- At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from the stressed samples.

- Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid).

- Monitor the chromatograms at a suitable wavelength (e.g., 214 nm or 254 nm).

4. Data Analysis:

- Quantify the peak area of the intact N-Chloroacetyl-D-phenylalanine at each time point.

- Calculate the percentage of the compound remaining over time.

- Identify and quantify any degradation products that appear.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of N-Chloroacetyl-D-phenylalanine.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides an overview of the known and estimated solubility and stability properties of N-Chloroacetyl-D-phenylalanine. While specific quantitative data is limited, the provided information on related compounds and general principles, along with detailed experimental protocols, offers a solid foundation for researchers and drug development professionals. It is imperative to perform experimental validation of these properties for any specific application to ensure the quality and reliability of research and development outcomes. The use of unnatural amino acids like N-Chloroacetyl-D-phenylalanine continues to be a valuable strategy in medicinal chemistry for enhancing the stability and modifying the properties of peptide-based drug candidates.[8]

References

- 2. calpaclab.com [calpaclab.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of N-Chloroacetyl-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-D-phenylalanine is a derivatized amino acid of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates the D-enantiomer of phenylalanine, which can confer unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities compared to its L-counterpart. The addition of the chloroacetyl group provides a reactive handle for further chemical modification, making it a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules.

This technical guide provides a comprehensive overview of the spectroscopic data for N-Chloroacetyl-D-phenylalanine, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical and synthetic endeavors.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, measured spectroscopic data for N-Chloroacetyl-D-phenylalanine, the following tables present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. These tables provide a reliable reference for the identification and characterization of the title compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Aromatic (C₆H₅) |

| ~6.50 | d | 1H | Amide (NH) |

| ~4.85 | q | 1H | α-CH |

| ~4.10 | s | 2H | Cl-CH₂ |

| ~3.20 | dd | 1H | β-CH₂ (diastereotopic) |

| ~3.10 | dd | 1H | β-CH₂ (diastereotopic) |

| ~10.0 - 12.0 | br s | 1H | Carboxylic Acid (COOH) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | Carboxylic Acid (C=O) |

| ~166.0 | Amide (C=O) |

| ~135.0 | Aromatic (C-ipso) |

| ~129.5 | Aromatic (CH) |

| ~128.8 | Aromatic (CH) |

| ~127.5 | Aromatic (CH) |

| ~53.0 | α-C |

| ~42.5 | Cl-CH₂ |

| ~37.0 | β-C |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3280 | Medium | N-H stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1450, 1495 | Medium | Aromatic C=C stretch |

| ~750, 700 | Strong | Aromatic C-H bend (out-of-plane) |

| ~680 | Medium | C-Cl stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion |

| 241.05 | [M]⁺ (for ³⁵Cl), Molecular Ion |

| 243.05 | [M+2]⁺ (for ³⁷Cl), Isotopic Peak |

| 165.08 | [M - C₂H₂ClO]⁺ |

| 120.08 | [C₈H₁₀N]⁺, Phenylalanine immonium ion |

| 91.05 | [C₇H₇]⁺, Tropylium ion |

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of N-Chloroacetyl-D-phenylalanine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak of CDCl₃ to 7.26 ppm.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 200 ppm

-

Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Place a small amount (1-2 mg) of the solid N-Chloroacetyl-D-phenylalanine sample directly onto the center of the ATR crystal.

-

Lower the pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Processing: The software will automatically perform a background subtraction.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of N-Chloroacetyl-D-phenylalanine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

2. Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: 50 - 500 m/z

-

Resolution: > 60,000

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 10 (arbitrary units)

-

Auxiliary Gas Flow Rate: 2 (arbitrary units)

-

Capillary Temperature: 275 °C

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M]⁺ and its isotopic pattern, as well as characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of N-Chloroacetyl-D-phenylalanine.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Chloroacetyl-D-phenylalanine

Introduction

N-Chloroacetyl-D-phenylalanine is a valuable chiral building block in synthetic organic chemistry and plays a significant role in drug development. The presence of the chloroacetyl group provides a reactive handle for nucleophilic substitution, making it a key intermediate in the synthesis of more complex molecules, particularly in the construction of peptide and peptidomimetic libraries. D-amino acids and their derivatives are of particular interest in medicinal chemistry as they can confer resistance to enzymatic degradation, potentially leading to therapeutics with improved pharmacokinetic profiles. These application notes provide a detailed protocol for the synthesis of N-Chloroacetyl-D-phenylalanine from D-phenylalanine and highlight its applications in drug discovery.

Applications in Drug Development

N-chloroacetylated amino acids, including N-Chloroacetyl-D-phenylalanine, are instrumental in the development of novel therapeutics. A primary application lies in the synthesis of macrocyclic peptides. The chloroacetyl group can react with a nucleophilic side chain, such as the thiol group of a cysteine residue, to form a stable thioether linkage, thereby cyclizing the peptide. This strategy is employed in mRNA display technologies, like the RaPID (Random non-standard Peptides Integrated Discovery) system, to generate vast libraries of macrocyclic peptides for screening against various drug targets.[1] The incorporation of D-amino acids, such as N-Chloroacetyl-D-phenylalanine, can enhance the structural diversity and proteolytic stability of these peptides, increasing their potential as drug candidates.[1]

Experimental Workflow